Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate

Description

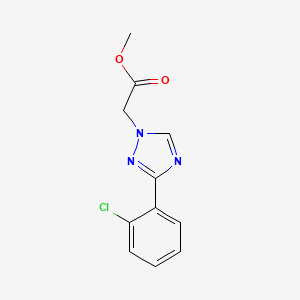

Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a 2-chlorophenyl group and linked to a methyl ester via an acetoxy bridge. The 1,2,4-triazole moiety is a five-membered aromatic ring containing three nitrogen atoms, which imparts significant biological activity, particularly in agrochemical and pharmaceutical applications . The 2-chlorophenyl substituent enhances lipophilicity and may influence binding to biological targets, while the methyl ester group contributes to metabolic stability and bioavailability. This compound is structurally analogous to several triazole-based fungicides and herbicides, such as prothioconazole and epoxiconazole, which are widely used in agriculture .

Properties

Molecular Formula |

C11H10ClN3O2 |

|---|---|

Molecular Weight |

251.67 g/mol |

IUPAC Name |

methyl 2-[3-(2-chlorophenyl)-1,2,4-triazol-1-yl]acetate |

InChI |

InChI=1S/C11H10ClN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 |

InChI Key |

XFZINPRZLUIAHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This intermediate is then subjected to a cyclization reaction with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired triazole derivative. The reaction conditions usually involve refluxing the mixture in an appropriate solvent, such as ethanol, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Key Observations:

Substituent Effects :

- The 2-chlorophenyl group in the target compound enhances lipophilicity compared to phenyl-substituted analogues (e.g., 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid). This substitution is critical for interactions with fungal cytochrome P450 enzymes in fungicides like epoxiconazole .

- The methyl ester group improves stability compared to carboxylic acid derivatives, as seen in 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid, which may be prone to hydrolysis .

Biological Activity: Compounds with chlorinated aromatic substituents (e.g., epoxiconazole, prothioconazole metabolites) exhibit potent antifungal activity due to their ability to inhibit sterol biosynthesis in fungi . Phenoxy-linked triazoles, such as (1H-1,2,4-triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate, show herbicidal properties by mimicking auxin-like growth regulators .

Metabolic Considerations :

- The methyl ester in the target compound may undergo hydrolysis in vivo to form 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetic acid, analogous to the metabolism of prothioconazole to its desthio derivatives .

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves alkylation of 3-(2-chlorophenyl)-1H-1,2,4-triazole with methyl bromoacetate under basic conditions. Key parameters include:

- Base Selection : Use of K₂CO₃ or NaH in aprotic solvents (e.g., DMF) to deprotonate the triazole NH and facilitate nucleophilic substitution .

- Solvent Optimization : Polar solvents (e.g., DMSO) improve solubility but may reduce selectivity; continuous-flow systems enhance heat/mass transfer, increasing yield (85–92%) and reducing byproducts .

- Analytical Validation : LC-MS monitors reaction progress, while ¹H-NMR quantifies regiochemical purity (e.g., distinguishing N1 vs. N2 alkylation) .

Basic: How can researchers confirm the structural integrity and regiochemistry of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration and confirms the triazole substitution pattern (e.g., N1 vs. N2 alkylation). Example: Similar triazole-acetate derivatives show planar triazole rings with bond lengths of 1.31–1.38 Å (C–N) and 1.44 Å (C–O ester) .

- ¹H-NMR Analysis : Key signals include the ester methyl group (~δ 3.7 ppm) and deshielded triazole protons (δ 8.2–8.5 ppm). NOESY can confirm spatial proximity between the 2-chlorophenyl and acetate groups .

- Comparative Spectroscopy : Match IR (C=O stretch ~1740 cm⁻¹) and MS ([M+H]⁺ m/z 266.05) with literature data for analogous compounds .

Advanced: What strategies are effective in resolving contradictions in spectroscopic data when characterizing this compound?

Methodological Answer:

- Orthogonal Techniques : Combine ¹³C-NMR (to distinguish carbonyl carbons) and HSQC (to correlate proton-carbon signals) with X-ray data .

- Isotopic Labeling : Use ¹⁵N-labeled triazole precursors to clarify nitrogen environments in complex splitting patterns .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data to resolve ambiguities .

Advanced: How does the electronic environment of the 2-chlorophenyl group influence the compound's reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The 2-chloro substituent reduces electron density on the triazole ring, slowing electrophilic substitution but enhancing stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Steric Considerations : Ortho-chlorine creates steric hindrance, favoring meta-functionalization. Example: In related triazole derivatives, coupling yields drop from 75% (para-Cl) to 55% (ortho-Cl) .

- Catalyst Optimization : Bulky ligands (e.g., SPhos) improve selectivity for C–H activation at the triazole C5 position .

Advanced: What in silico methods are suitable for predicting the biological activity of this compound against fungal targets?

Methodological Answer:

- Molecular Docking : Target fungal CYP51 (lanosterol 14α-demethylase) using homology models. The triazole ring coordinates the heme iron, while the 2-chlorophenyl group occupies hydrophobic pockets critical for binding .

- QSAR Modeling : Train models with triazole-based fungicides (e.g., prothioconazole, epoxiconazole) to correlate logP values (<3.5) with antifungal EC₅₀ .

- ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA ~75 Ų) but potential hepatotoxicity due to esterase hydrolysis .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with activated carbon or vermiculite, avoiding water (risk of hydrolysis to acetic acid derivatives).

- Waste Disposal : Collect in sealed containers labeled "halogenated waste" due to the 2-chlorophenyl group .

Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, if applicable?

Methodological Answer:

- Racemization Risks : Ester groups may hydrolyze under basic conditions, requiring pH control (pH 6–7) and low-temperature processing (<40°C) .

- Continuous-Flow Systems : Reduce residence time (2–5 min) to minimize side reactions (e.g., triazole dimerization) and improve space-time yield (1.2 kg/L·day) .

- Crystallization Control : Use anti-solvent precipitation (e.g., water in DMSO) to isolate enantiopure product with >98% ee .

Advanced: How can researchers employ kinetic studies to optimize the alkylation step in the synthesis of this compound?

Methodological Answer:

- Rate Profiling : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., triazole deprotonation vs. alkylation) .

- Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) to assess solvent effects. Example: ΔH‡ decreases from 65 kJ/mol (THF) to 52 kJ/mol (DMF), favoring polar aprotic media .

- DoE Optimization : Vary temperature (60–100°C), base equivalents (1.2–2.0), and solvent ratios in a factorial design to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.